molecular formula C25H27NO5 B14095025 2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14095025
M. Wt: 421.5 g/mol
InChI Key: RUVOJCOWVJNRFD-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the hydroxyethyl and methylbutoxyphenyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyethyl groups to aldehydes or carboxylic acids.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Introduction of different substituents on the aromatic ring or the pyrrole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for its biological activities. The compound’s structure allows it to bind to these targets, modulating their function and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole Derivatives: Compounds containing the pyrrole ring, known for their diverse biological activities.

    Chromeno Derivatives: Compounds with the chromeno structure, often used in medicinal chemistry.

    Hydroxyethyl and Methylbutoxyphenyl Compounds: Molecules with similar functional groups, contributing to their chemical reactivity and biological properties.

Uniqueness

2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of the chromeno-pyrrole core with hydroxyethyl and methylbutoxyphenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

2-(2-hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H27NO5/c1-15(2)9-12-30-18-6-4-5-17(14-18)22-21-23(28)19-13-16(3)7-8-20(19)31-24(21)25(29)26(22)10-11-27/h4-8,13-15,22,27H,9-12H2,1-3H3

InChI Key

RUVOJCOWVJNRFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC(=CC=C4)OCCC(C)C

Origin of Product

United States

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